3-(1-methyl-1H-pyrazol-5-yl)morpholine

Description

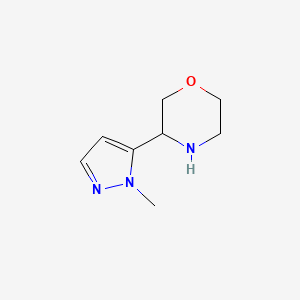

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpyrazol-3-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-11-8(2-3-10-11)7-6-12-5-4-9-7/h2-3,7,9H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFUQVUJVMLGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519707-06-2 | |

| Record name | 3-(1-methyl-1H-pyrazol-5-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 1 Methyl 1h Pyrazol 5 Yl Morpholine and Its Analogs

Strategic Approaches to the Morpholine (B109124) Core Synthesis and Functionalization

The morpholine ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov For 3-substituted morpholines, strategies often begin with readily available chiral or achiral precursors, such as amino alcohols, and involve a key cyclization step.

One prominent strategy involves the cyclization of N-substituted ethanolamine (B43304) derivatives. For instance, a four-step synthesis of cis-3,5-disubstituted morpholines has been described starting from enantiomerically pure amino alcohols. nih.gov A key step in this approach is a Palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, which generates the morpholine products as single stereoisomers. nih.gov Another approach utilizes N-propargylamines as versatile building blocks, which can undergo cyclization to form the morpholine core. ijcce.ac.irdoaj.org

Intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by reagents like boron trifluoride etherate, provides a direct route to the 1,4-oxazine (morpholine) ring system. organic-chemistry.org Furthermore, photocatalytic methods have emerged for the coupling of silicon amine protocol (SLAP) reagents and aldehydes, yielding substituted morpholines under continuous flow conditions. organic-chemistry.org

The functionalization of the morpholine ring, particularly at the C3 position, can be achieved through various means. Diastereoselective syntheses of 2- and 3-substituted morpholine congeners have been developed starting from tosyl-oxazetidine and α-formyl carboxylates, which allows for further divergent synthetic elaborations. acs.org Polymer-supported synthesis using immobilized amino acids like serine or threonine as starting materials offers a solid-phase approach to morpholine-3-carboxylic acid derivatives, which can serve as versatile intermediates. nih.gov

Table 1: Selected Methods for Substituted Morpholine Synthesis

| Starting Material | Key Reaction | Type of Substitution | Reference |

|---|---|---|---|

| Enantiopure Amino Alcohols | Pd-catalyzed Carboamination | cis-3,5-disubstituted | nih.gov |

| N-Propargylamines | 6-exo-dig Cyclization | Functionalized | doaj.org |

| 1,2-Amino Alcohols | SN2 with Ethylene Sulfate | General | organic-chemistry.org |

| Tosyl-oxazetidine | Base-catalyzed reaction | 2- and 3-substituted | acs.org |

Pyrazole (B372694) Moiety Construction and Regioselective Derivatization Techniques

The pyrazole ring is a five-membered heteroaromatic compound with two adjacent nitrogen atoms, and its synthesis has been extensively studied. nih.gov The key challenge in synthesizing 1,5-disubstituted pyrazoles, such as the 1-methyl-5-substituted pattern in the target molecule, is controlling the regioselectivity.

Classical methods for pyrazole synthesis typically involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. chim.it The reaction of ethyl acetoacetate (B1235776) with methylhydrazine, for example, can lead to a mixture of regioisomers. The specific isomer obtained often depends on the reaction conditions and the nature of the substituents.

To overcome regioselectivity issues, modern synthetic methods have been developed. The [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound) and an alkyne is a powerful tool for pyrazole ring construction. chim.it Another advanced approach is the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, which provides polysubstituted pyrazoles with excellent regioselectivity under mild conditions. acs.org

Once the pyrazole ring is formed, further derivatization can be achieved through regioselective functionalization. Pyrazoles are π-excessive compounds that readily undergo electrophilic substitution, typically at the C4 position. chim.it However, by introducing specific directing groups or using tailored reaction conditions, other positions can be functionalized. For example, regioselective halogenation of a 3-trimethylsilylpyrazole allows for the introduction of halogen atoms at the 3, 4, or 5 positions, which can then be used in subsequent cross-coupling reactions. mdpi.com One-pot condensation reactions of active methylene (B1212753) reagents, isothiocyanates, and substituted hydrazines can also yield highly functionalized pyrazoles with high chemo- and regio-selectivity. nih.gov

Catalytic Coupling Strategies for Bridging Morpholine and Pyrazole Substructures (e.g., Suzuki-Miyaura, Buchwald-Hartwig Reactions)

The crucial step in synthesizing 3-(1-methyl-1H-pyrazol-5-yl)morpholine is the formation of the carbon-carbon bond between the C5 position of the pyrazole ring and the C3 position of the morpholine ring. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving such transformations.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds and is well-suited for this purpose. nih.gov A typical strategy would involve the coupling of a 5-halopyrazole derivative (e.g., 5-bromo-1-methyl-1H-pyrazole) with a morpholine-3-ylboronic acid or ester. Alternatively, a 3-halomorpholine could be coupled with a 1-methyl-1H-pyrazole-5-boronic acid. The reaction is tolerant of a wide range of functional groups and highly active catalyst systems, often employing bulky phosphine (B1218219) ligands like SPhos or XPhos, have been developed that are effective even for challenging nitrogen-rich heterocyclic substrates. nih.govorganic-chemistry.org

While the Buchwald-Hartwig amination is a C-N coupling reaction, its principles and catalyst systems are highly relevant to the broader field of palladium-catalyzed reactions involving nitrogen heterocycles. wikipedia.org Studies on the Buchwald-Hartwig coupling of 4-halopyrazoles with amines, including morpholine, have shown that the choice of catalyst and substrate is critical. researchgate.netnih.gov While some systems successfully couple morpholine to aromatic rings, others have reported difficulties with secondary amines on certain pyrazole substrates, highlighting the need for careful optimization. rsc.orgrsc.org

Table 2: Representative Conditions for Cross-Coupling of Pyrazole Derivatives

| Coupling Type | Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Chloroindazole | Phenylboronic Acid | Pd2(dba)3 / SPhos | K3PO4 | 95% | nih.gov |

| Suzuki-Miyaura | 4-Bromo-dinitropyrazole | Arylboronic Acid | XPhos Pd G2 | K2CO3 | Good | rsc.org |

| Buchwald-Hartwig | 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)2 / tBuDavePhos | NaOtBu | 67% | nih.gov |

Stereoselective Synthesis and Chiral Resolution Considerations for 3-(1-Methyl-1H-Pyrazol-5-yl)morpholine Stereoisomers

The target molecule possesses a stereocenter at the C3 position of the morpholine ring, making stereocontrol a critical consideration in its synthesis. Two primary approaches exist: asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric synthesis aims to create the desired enantiomer directly. This can be achieved by using a chiral starting material from the "chiral pool." The amino acid serine is an excellent precursor for the synthesis of chiral 3-substituted morpholines. electronicsandbooks.com Using either (R)- or (S)-serine as a chiral template allows for the construction of the morpholine ring with a defined stereochemistry at the C3 position. electronicsandbooks.com Another powerful method is asymmetric catalysis. For example, an enantioselective synthesis of 3-substituted morpholines can be achieved through a tandem hydroamination and asymmetric transfer hydrogenation sequence catalyzed by a chiral Ruthenium complex. organic-chemistry.org

If a racemic synthesis is performed, the resulting enantiomers must be separated via chiral resolution. numberanalytics.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, is a common and effective method for separating enantiomers on both analytical and preparative scales. mdpi.com Another classical method is diastereomeric crystallization, which involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization due to their different physical properties. numberanalytics.com The absolute configuration of the separated enantiomers can then be determined using techniques such as X-ray crystallography or by derivatization with a chiral agent and analysis by NMR spectroscopy. mdpi.com

Application of Green Chemistry Principles in the Synthesis of Related Compounds

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to create more sustainable and environmentally benign processes. thieme-connect.com These principles can be readily applied to the synthesis of 3-(1-methyl-1H-pyrazol-5-yl)morpholine and its analogs.

A key focus of green chemistry is the use of safer solvents, with water being the ideal choice. thieme-connect.com Numerous synthetic procedures for pyrazole derivatives have been developed in aqueous media, often leading to high yields and simplified product isolation. acs.org The use of alternative energy sources, such as microwave irradiation and ultrasound, can accelerate reaction rates, reduce reaction times, and often improve yields compared to conventional heating methods. researchgate.net

Comprehensive Structural Elucidation and Spectroscopic Analysis of 3 1 Methyl 1h Pyrazol 5 Yl Morpholine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation, Conformational Analysis, and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-(1-methyl-1H-pyrazol-5-yl)morpholine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete assignment of the molecular skeleton.

Structural Confirmation: The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrazole (B372694) and morpholine (B109124) rings. The N-methyl group on the pyrazole ring would typically appear as a sharp singlet. The two protons on the pyrazole ring would present as doublets, with their specific chemical shifts indicating their position relative to the nitrogen atoms and the morpholine substituent.

The morpholine ring protons typically exhibit a more complex pattern. Due to the ring's chair conformation, the axial and equatorial protons are chemically non-equivalent, leading to distinct signals. echemi.com The protons on the carbons adjacent to the oxygen atom are deshielded and appear at a lower field compared to those adjacent to the nitrogen atom. stackexchange.com These signals often present as complex multiplets due to geminal and vicinal coupling, forming what is known as an AA'XX' system. echemi.comstackexchange.com

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the pyrazole carbons (C3, C4, and C5) are characteristic of the heterocyclic ring and are influenced by the substituents. researchgate.net The N-methyl carbon appears at a high field, while the morpholine carbons are observed in the typical aliphatic region, with the carbons adjacent to the oxygen (C-O) appearing at a lower field than those adjacent to the nitrogen (C-N). rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts Use the filters to explore the predicted NMR data for the core structure.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Pyrazole N-CH₃ | ~3.8 - 4.1 | Singlet (s) | Typical range for N-methyl on a pyrazole ring. |

| ¹H | Pyrazole H-3 | ~7.4 - 7.6 | Doublet (d) | Chemical shift influenced by adjacent nitrogen and C5 substituent. |

| ¹H | Pyrazole H-4 | ~6.0 - 6.3 | Doublet (d) | Couples with H-3. Generally appears at a higher field. |

| ¹H | Morpholine -CH₂-O- | ~3.7 - 3.9 | Multiplet (m) | Protons deshielded by adjacent oxygen atom. stackexchange.com |

| ¹H | Morpholine -CH₂-N- | ~2.9 - 3.2 | Multiplet (m) | Protons adjacent to the pyrazole-substituted carbon. stackexchange.com |

| ¹³C | Pyrazole C5 | ~148 - 152 | - | Carbon bearing the morpholine substituent. researchgate.net |

| ¹³C | Pyrazole C3 | ~138 - 142 | - | CH carbon of the pyrazole ring. researchgate.net |

| ¹³C | Pyrazole C4 | ~105 - 108 | - | CH carbon of the pyrazole ring. cdnsciencepub.com |

| ¹³C | Pyrazole N-CH₃ | ~35 - 39 | - | N-methyl carbon. |

| ¹³C | Morpholine -CH₂-O- | ~66 - 68 | - | Carbon atoms adjacent to oxygen. |

| ¹³C | Morpholine -CH₂-N- | ~45 - 55 | - | Carbon atoms adjacent to nitrogen, including the C-pyrazole carbon. |

Conformational Analysis: The morpholine ring predominantly adopts a chair conformation to minimize steric strain. nih.gov Temperature-dependent NMR studies can be employed to investigate the dynamics of ring inversion. nih.gov For simple morpholines, this inversion is rapid at room temperature, but for substituted derivatives, the energy barrier may be higher, allowing for the observation of distinct axial and equatorial proton signals at lower temperatures. nih.gov The coupling constants between adjacent protons, governed by the Karplus equation, can provide quantitative information about the dihedral angles and thus confirm the chair geometry. echemi.com

Tautomerism Studies: Annular tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a well-known phenomenon in N-unsubstituted pyrazoles. bohrium.comresearchgate.net NMR spectroscopy is a powerful technique to study this equilibrium, as the chemical shifts of the ring carbons, particularly C3 and C5, are highly sensitive to the position of the proton. cdnsciencepub.com However, in 3-(1-methyl-1H-pyrazol-5-yl)morpholine, the presence of the N-methyl group precludes this type of tautomerism, locking the pyrazole ring in the 1-methyl-5-substituted form.

Vibrational Spectroscopy (FT-IR) for Functional Group Characterization and Hydrogen Bonding Networks

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in 3-(1-methyl-1H-pyrazol-5-yl)morpholine. The spectrum is a superposition of the vibrational modes of the pyrazole and morpholine moieties.

Functional Group Characterization: The pyrazole ring gives rise to several characteristic absorption bands. These include C-H stretching vibrations of the aromatic ring, C=N and C=C stretching vibrations within the ring, and various in-plane and out-of-plane bending vibrations. derpharmachemica.comrdd.edu.iq The morpholine ring is characterized by the C-H stretching vibrations of its methylene (B1212753) groups and, most notably, the strong C-O-C asymmetric stretching vibration, which is a hallmark of the ether linkage. researchgate.net The C-N stretching vibrations from both the morpholine ring and the link to the pyrazole ring are also observable. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Frequencies This table outlines the expected vibrational modes for the key functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Notes |

|---|---|---|---|

| 3100 - 3150 | C-H Stretch | Pyrazole Ring | Aromatic C-H stretching. derpharmachemica.com |

| 2850 - 3000 | C-H Stretch | Morpholine Ring & N-CH₃ | Asymmetric and symmetric stretching of methylene and methyl groups. researchgate.net |

| 1500 - 1600 | C=N & C=C Stretch | Pyrazole Ring | Characteristic ring stretching vibrations. researchgate.net |

| 1400 - 1500 | C-H Bend | Morpholine Ring (CH₂) | Scissoring and bending vibrations. |

| 1220 - 1280 | C-N Stretch | Pyrazole-N, Morpholine-N | Stretching of the carbon-nitrogen bonds. researchgate.net |

| 1090 - 1140 | C-O-C Stretch | Morpholine Ring | Strong, characteristic asymmetric stretching of the ether group. researchgate.net |

Hydrogen Bonding Networks: While the 3-(1-methyl-1H-pyrazol-5-yl)morpholine molecule itself lacks a strong hydrogen bond donor (like an N-H or O-H group), its morpholine oxygen and pyrazole nitrogen atoms are potent hydrogen bond acceptors. When analyzed in protic solvents or in the presence of other molecules with donor groups, the formation of intermolecular hydrogen bonds can be detected by FT-IR. fu-berlin.de The formation of a hydrogen bond (e.g., O···H-X) would cause shifts in the vibrational frequencies of the groups involved, particularly the stretching vibration of the donor (X-H), which would broaden and shift to a lower frequency. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of 3-(1-methyl-1H-pyrazol-5-yl)morpholine. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS provides an exact mass that can be used to unambiguously determine the molecular formula (C₈H₁₃N₃O). mdpi.com

Molecular Weight Verification: For the molecular formula C₈H₁₃N₃O, the calculated monoisotopic mass is 167.1059 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 168.1137. The high accuracy of the measurement allows for differentiation from other potential formulas with the same nominal mass.

Fragmentation Pathway Elucidation: Tandem mass spectrometry (MS/MS) experiments can be used to probe the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern provides valuable structural information. A plausible pathway for [C₈H₁₃N₃O+H]⁺ could involve:

Cleavage of the Morpholine Ring: The morpholine ring can undergo characteristic ring-opening reactions, leading to the loss of small neutral molecules like C₂H₄O.

Loss of the Morpholine Moiety: Cleavage of the C-N bond between the two rings could lead to a fragment corresponding to the protonated 1-methyl-5-aminopyrazole cation.

Fragmentation of the Pyrazole Ring: The pyrazole ring itself can fragment, although it is generally more stable than the morpholine ring.

Interactive Data Table: Predicted HRMS Fragments Explore the potential fragments and their exact masses for structural analysis.

| m/z (Exact Mass) | Proposed Formula | Proposed Fragment Identity |

|---|---|---|

| 168.1137 | [C₈H₁₄N₃O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 111.0770 | [C₅H₉N₂O]⁺ | Loss of HCN from the pyrazole ring |

| 96.0664 | [C₅H₈N₂]⁺ | Protonated 1-methylpyrazole (B151067) fragment after loss of morpholine |

| 87.0555 | [C₄H₇N₂O]⁺ | Fragment from morpholine ring cleavage |

Advanced Diffraction Techniques (e.g., X-ray Crystallography) for Solid-State Structure Determination of Related Pyrazole-Morpholine Scaffolds

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for 3-(1-methyl-1H-pyrazol-5-yl)morpholine is not publicly available, analysis of related pyrazole and morpholine-containing structures allows for a detailed prediction of its solid-state features. nih.govnih.gov

Intermolecular Interactions: The packing of molecules in the crystal is governed by intermolecular forces. For a pyrazole-morpholine scaffold, one would expect to observe weak C-H···O or C-H···N hydrogen bonds, where hydrogen atoms from one molecule interact with the morpholine oxygen or pyrazole nitrogen atoms of a neighboring molecule. mdpi.com These interactions create a supramolecular architecture, influencing the material's physical properties, such as melting point and solubility. In derivatives containing appropriate functional groups, stronger hydrogen bonds or π-π stacking interactions between pyrazole rings could also be present. nih.gov

Chromatographic Methods for Purification and Purity Assessment in Research Contexts (e.g., HPLC, TLC, Column Chromatography)

Chromatographic techniques are essential for the isolation, purification, and assessment of purity of 3-(1-methyl-1H-pyrazol-5-yl)morpholine during and after its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. arkat-usa.orgorientjchem.org A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The different components of the mixture travel up the plate at different rates, allowing for their separation and visualization under UV light or with a staining agent.

Column Chromatography: For preparative scale purification, column chromatography is the most common method. arkat-usa.orgmdpi.com The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (eluent) is then passed through the column. The components separate based on their differential adsorption to the silica, with less polar compounds generally eluting faster. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. orientjchem.org

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity for both analytical purity assessment and preparative purification. sielc.com The most common mode for compounds of this type is Reverse-Phase HPLC (RP-HPLC), which uses a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). ijcpa.inresearcher.life Additives such as trifluoroacetic acid (TFA) or formic acid are often used to improve peak shape. sielc.com The retention time of the compound is a characteristic property under specific conditions, and the area of the peak is proportional to its concentration, allowing for quantitative purity analysis.

Interactive Data Table: Summary of Chromatographic Methods This table summarizes common chromatographic conditions for analyzing pyrazole-morpholine derivatives.

| Technique | Stationary Phase | Typical Mobile Phase | Primary Use |

|---|---|---|---|

| TLC | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Reaction monitoring, rapid purity check. arkat-usa.org |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative scale purification. orientjchem.org |

| RP-HPLC | C18 (Octadecylsilyl) | Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid | High-resolution purity analysis, quantification, and purification. sielc.comijcpa.in |

Computational Chemistry and Theoretical Investigations of 3 1 Methyl 1h Pyrazol 5 Yl Morpholine

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(1-methyl-1H-pyrazol-5-yl)morpholine, DFT calculations can elucidate its fundamental chemical properties. By solving approximations of the Schrödinger equation, DFT can determine the molecule's optimized geometry, electronic charge distribution, and orbital energies. researchgate.netnih.govnih.gov

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netnih.gov DFT calculations for pyrazole-pyridine derivatives have been used to obtain their molecular geometries and electronic structures. nih.gov

Table 1: Predicted Electronic Properties of 3-(1-methyl-1H-pyrazol-5-yl)morpholine from DFT Calculations Note: These are representative values based on studies of similar pyrazole (B372694) derivatives and may vary depending on the specific computational method and basis set used.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.3 to -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.2 to -1.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.3 to 5.5 eV | Correlates with chemical reactivity and stability researchgate.netnih.gov |

| Dipole Moment | 2.0 to 3.5 Debye | Measures molecular polarity, affecting solubility and interactions |

Molecular Docking and Dynamics Simulations for Understanding Ligand-Target Recognition and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 3-(1-methyl-1H-pyrazol-5-yl)morpholine) when bound to a second molecule (a receptor or target, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target at the atomic level. The pyrazole ring is a common scaffold in molecules designed to interact with various enzymes and receptors. nih.govresearchgate.net

The docking process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, that stabilize the ligand-receptor complex. nih.gov For instance, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the morpholine's oxygen can also participate in hydrogen bonding. nih.govnih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted binding pose over time. nih.govplos.org MD simulations model the movement of atoms and molecules, providing a more dynamic picture of the interaction and helping to validate the docking results. nih.govnih.gov These simulations can confirm whether the key interactions identified in docking are maintained, providing greater confidence in the predicted binding mode. nih.gov

Table 2: Hypothetical Molecular Docking Results for 3-(1-methyl-1H-pyrazol-5-yl)morpholine

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase (e.g., EGFR) | -7.5 | Gln, Leu, Val | Hydrogen Bonds, Hydrophobic Interactions |

| GPCR (e.g., Sigma-1 Receptor) | -8.2 | Tyr, Trp, Asp | π–π Stacking, Hydrogen Bond, Electrostatic |

| Carbonic Anhydrase | -6.9 | His, Thr, Zn2+ | Metal Coordination, Hydrogen Bonds |

Conformational Analysis and Energetic Profiles of the Morpholine (B109124) Ring System

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. The morpholine ring in 3-(1-methyl-1H-pyrazol-5-yl)morpholine is not planar; like cyclohexane, it predominantly adopts a low-energy "chair" conformation. In this conformation, the substituent at position 3 (the pyrazole group) can be in either an axial or an equatorial position.

Computational methods are used to perform a conformational analysis to determine the relative energies of the different possible shapes of the molecule. This involves calculating the potential energy profile for the interconversion between conformers, such as the "ring flip" that converts the axial-substituted chair to the equatorial-substituted one. This process typically proceeds through higher-energy "twist-boat" intermediates. researchgate.net

For substituted morpholines, the equatorial conformation is often energetically favored to minimize steric hindrance. nih.gov The specific energetic preference is crucial as it dictates the predominant shape of the molecule in solution, which in turn affects how it fits into a protein's binding site. The presence of the endocyclic oxygen and nitrogen atoms also influences the ring's geometry and electronic properties. nih.govacs.org

Table 3: Calculated Relative Energies for Conformers of the Morpholine Ring Note: Values are illustrative. The equatorial conformer is set as the reference energy (0 kcal/mol).

| Conformer | Relative Energy (kcal/mol) | Stability |

| Chair (Equatorial Pyrazole) | 0.0 | Most Stable |

| Chair (Axial Pyrazole) | 1.5 - 3.0 | Less Stable |

| Twist-Boat | 5.0 - 7.0 | Transition State/Intermediate |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies for Rational Design of Analogs

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. creative-biolabs.com For 3-(1-methyl-1H-pyrazol-5-yl)morpholine, this would involve synthesizing a series of analogs with modifications—for example, changing substituents on the pyrazole or morpholine rings—and evaluating their effects on a specific biological target. This allows researchers to identify which chemical groups are important for potency and selectivity. creative-biolabs.com

Quantitative Structure-Activity Relationship (QSAR) analysis takes SAR a step further by creating a mathematical model that correlates the chemical properties of the analogs with their biological activities. ijper.org This model is built using calculated molecular descriptors that quantify various physicochemical properties of the molecules. nih.gov

Once a statistically valid QSAR model is developed, it can be used to predict the activity of new, yet-to-be-synthesized analogs. This predictive power makes QSAR a valuable tool for the rational design of new compounds, helping to prioritize which molecules to synthesize and test, thereby saving time and resources. nih.govnih.gov

Table 4: Common Molecular Descriptors Used in QSAR Models for Pyrazole Analogs

| Descriptor Class | Examples | Information Provided |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution, reactivity nih.gov |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule nih.gov |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, membrane permeability |

| Topological | Connectivity Indices | Molecular branching and structure |

| Quantum Chemical | Heat of Formation | Thermodynamic stability nih.gov |

Prediction of Molecular Descriptors Relevant to Chemical Biorecognition and Transport Mechanisms

For a molecule to be a successful drug, it must not only bind to its target (biorecognition) but also reach that target in the body (transport). Computational chemistry allows for the prediction of key molecular descriptors that govern these processes, often as part of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Biorecognition is influenced by descriptors that define a molecule's shape, size, and ability to form specific interactions. These include the number of hydrogen bond donors and acceptors, and the molecular surface area. The pyrazole ring itself can serve as both a hydrogen bond donor (if N-unsubstituted) and acceptor, contributing to binding affinity. nih.gov

Transport properties, particularly passive diffusion across cell membranes, are heavily influenced by lipophilicity (often estimated by the calculated LogP) and polarity. Polar Surface Area (PSA), which is the surface sum over all polar atoms, is a key predictor of cell membrane permeability. researchgate.net Compounds with high PSA values tend to have poorer membrane permeability. These descriptors are often used in frameworks like Lipinski's Rule of Five to assess the "drug-likeness" of a compound and predict its potential for oral bioavailability.

Table 5: Predicted Molecular Descriptors for 3-(1-methyl-1H-pyrazol-5-yl)morpholine

| Descriptor | Predicted Value | Relevance to Biorecognition and Transport |

| Molecular Weight | ~181.23 g/mol | Influences diffusion and fits within "drug-like" range |

| LogP | 0.5 - 1.5 | Predicts lipophilicity and membrane permeability |

| Polar Surface Area (PSA) | ~40-50 Ų | Affects transport across biological barriers |

| Hydrogen Bond Donors | 0 | Influences binding interactions with targets |

| Hydrogen Bond Acceptors | 4 (2 pyrazole N, 1 morpholine N, 1 morpholine O) | Key for forming interactions in receptor binding sites |

| Rotatable Bonds | 1-2 | Relates to conformational flexibility |

Chemical Reactivity, Derivatization, and Functional Transformations of the 3 1 Methyl 1h Pyrazol 5 Yl Morpholine Scaffold

Regioselective Functionalization of the Morpholine (B109124) Ring System

The morpholine ring of 3-(1-methyl-1H-pyrazol-5-yl)morpholine presents opportunities for regioselective functionalization, primarily centered on the secondary amine nitrogen. This nitrogen atom is a key site for derivatization, allowing for the introduction of various substituents that can modulate the physicochemical properties and biological activity of the molecule.

Common transformations involving the morpholine nitrogen include N-acylation, N-alkylation, and N-arylation reactions. These reactions are typically straightforward and proceed under standard conditions. For instance, N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base, while N-alkylation is often carried out with alkyl halides.

While the nitrogen atom is the most reactive site for functionalization, modifications to the carbon framework of the morpholine ring are also possible, though they often require more specialized synthetic strategies. nih.gov These can include the introduction of substituents at the C-2, C-5, or C-6 positions, which can be achieved through multi-step sequences involving ring-opening and closing reactions or by using pre-functionalized morpholine precursors. The stereochemistry of the substituents on the morpholine ring can also be controlled, leading to the synthesis of specific stereoisomers with distinct biological profiles.

Functionalization of the Pyrazole (B372694) Heterocycle at Various Positions

The pyrazole ring in the 3-(1-methyl-1H-pyrazol-5-yl)morpholine scaffold is an aromatic heterocycle that can undergo functionalization at its carbon atoms, most notably at the C-3 and C-4 positions. The presence of the methyl group at the N-1 position precludes reactions at this site and directs functionalization to the carbon atoms of the ring.

Electrophilic aromatic substitution is a common strategy for introducing substituents onto the pyrazole ring. rrbdavc.org The C-4 position is generally the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms. scribd.com Reactions such as halogenation (e.g., bromination or chlorination), nitration, and sulfonation typically occur at this position. scribd.com For example, bromination can be readily achieved using reagents like N-bromosuccinimide (NBS).

Functionalization at the C-3 position is also achievable, often through metal-catalyzed cross-coupling reactions. nih.gov This typically requires the pre-installation of a handle, such as a halogen atom, at the C-3 position, which can then be used in reactions like Suzuki, Stille, or Sonogashira couplings to introduce a wide variety of substituents.

The table below summarizes some of the key functionalization reactions of the pyrazole ring:

| Position | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| C-4 | Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a suitable solvent | Bromo or Chloro |

| C-4 | Nitration | Nitrating mixture (HNO3/H2SO4) | Nitro |

| C-3 | Cross-Coupling | Palladium catalyst, base, and a suitable coupling partner (e.g., boronic acid) | Aryl, heteroaryl, alkyl, etc. |

Electrophilic and Nucleophilic Substitution Reactions

The 3-(1-methyl-1H-pyrazol-5-yl)morpholine scaffold exhibits reactivity towards both electrophilic and nucleophilic reagents, with the site of reaction being dependent on the nature of the reagent and the reaction conditions. byjus.com

As mentioned previously, the pyrazole ring is susceptible to electrophilic aromatic substitution, primarily at the C-4 position. rrbdavc.orgscribd.com This is a consequence of the electron-rich nature of the pyrazole ring, which activates it towards attack by electrophiles.

The morpholine ring, on the other hand, is generally less reactive towards electrophiles, with the exception of the nitrogen atom. However, under certain conditions, the carbon atoms of the morpholine ring can undergo substitution reactions.

Nucleophilic substitution reactions are also relevant to the chemistry of this scaffold. For instance, if a leaving group is present on either the pyrazole or morpholine ring, it can be displaced by a nucleophile. This is a common strategy for introducing a wide range of functional groups.

Heterocyclic Annulation and Scaffold Extension Strategies for Novel Ring Systems

The 3-(1-methyl-1H-pyrazol-5-yl)morpholine scaffold can serve as a starting point for the construction of more complex, fused heterocyclic systems. These annulation and scaffold extension strategies are of great interest in drug discovery as they allow for the exploration of novel chemical space and the generation of molecules with unique three-dimensional shapes.

One common approach involves the functionalization of the pyrazole ring with two reactive groups that can then participate in a ring-closing reaction. For example, a substituent at the C-4 position can be elaborated to include a side chain that can cyclize onto the C-3 or C-5 position of the pyrazole ring, or even onto the morpholine ring.

Another strategy involves the use of the morpholine nitrogen in a cyclization reaction. For instance, if an appropriate electrophilic center is introduced elsewhere in the molecule, the morpholine nitrogen can act as a nucleophile to form a new ring. These strategies can lead to the formation of a wide variety of fused bicyclic and tricyclic systems, significantly expanding the structural diversity of the derivatives that can be accessed from this scaffold. nih.gov

Oxidation and Reduction Pathways Relevant to Synthetic Modifications

Oxidation and reduction reactions can be employed to further modify the 3-(1-methyl-1H-pyrazol-5-yl)morpholine scaffold, providing access to additional derivatives with potentially interesting biological activities. libretexts.orgchemguide.co.uk

The pyrazole ring is generally resistant to oxidation due to its aromatic nature. However, substituents on the pyrazole ring can be oxidized. For example, a methyl group at the C-3 position could potentially be oxidized to a carboxylic acid.

The morpholine ring is more susceptible to oxidation. The secondary amine can be oxidized to a nitroxide radical or an N-oxide under controlled conditions. The carbon atoms of the morpholine ring can also be oxidized, for example, to introduce a carbonyl group, leading to the formation of a morpholinone derivative.

Reduction reactions are also synthetically useful. For example, a nitro group on the pyrazole ring can be reduced to an amine, which can then be further functionalized. chemsynthesis.com This is a common strategy for introducing a versatile functional group that can be used in a variety of subsequent reactions, such as amide bond formation or the synthesis of ureas and sulfonamides.

The choice of oxidizing or reducing agent is crucial to ensure the selectivity of the reaction and to avoid unwanted side reactions. A wide range of reagents and conditions are available to achieve these transformations, allowing for a high degree of control over the synthetic outcome. youtube.comyoutube.com

Future Perspectives and Emerging Research Avenues for 3 1 Methyl 1h Pyrazol 5 Yl Morpholine Chemistry

Development of Novel and Efficient Synthetic Methodologies for Enhanced Accessibility and Structural Diversity

The future of 3-(1-methyl-1H-pyrazol-5-yl)morpholine chemistry is intrinsically linked to the development of innovative and efficient synthetic routes. Current synthetic strategies for similar pyrazole (B372694) and morpholine (B109124) derivatives often involve multi-step sequences. ontosight.airdd.edu.iq Future efforts will likely focus on creating more streamlined and cost-effective methods. One promising avenue is the development of one-pot, multi-component reactions that can rapidly generate a library of diverse analogs. Such approaches, which have been successful for other pyrazole derivatives, minimize waste and purification steps, accelerating the discovery process. researchgate.net

Furthermore, the exploration of novel catalytic systems, including transition metal and organocatalysis, could unlock new pathways for the construction and functionalization of the pyrazole-morpholine scaffold. These advanced catalytic methods may offer higher yields, improved stereoselectivity, and the ability to introduce a wider range of functional groups, thereby expanding the accessible chemical space for biological screening. The synthesis of various heterocyclic compounds, including pyrazoles and morpholines, has benefited from such innovative synthetic strategies. nih.govuobaghdad.edu.iqnih.govmdpi.com

Advanced Computational Approaches for Rational Design, Virtual Screening, and Lead Optimization in Targeted Chemical Spaces

Computational chemistry is set to play a pivotal role in guiding the exploration of 3-(1-methyl-1H-pyrazol-5-yl)morpholine derivatives. eurasianjournals.com Techniques such as molecular modeling, quantum mechanical calculations, and molecular dynamics simulations can provide deep insights into the structural and electronic properties of these molecules. eurasianjournals.comresearchgate.net Density Functional Theory (DFT) calculations, for instance, can be employed to understand the molecule's reactivity and stability, aiding in the design of more effective synthetic strategies. researchgate.net

Moreover, virtual screening of large compound libraries against specific biological targets will be instrumental in identifying promising lead compounds. Molecular docking studies can predict the binding modes and affinities of 3-(1-methyl-1H-pyrazol-5-yl)morpholine analogs to proteins of interest, prioritizing candidates for synthesis and biological evaluation. researchgate.net As computational power and algorithm accuracy continue to improve, these in silico methods will become increasingly predictive, reducing the time and cost associated with traditional drug discovery pipelines. eurasianjournals.com

Exploration of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action for Derivative Scaffolds

The hybrid nature of 3-(1-methyl-1H-pyrazol-5-yl)morpholine, containing both a pyrazole and a morpholine ring, suggests a broad potential for biological activity. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. ontosight.aithepharmajournal.com Similarly, the morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and bioavailability. acs.orgnih.gov

Future research will likely focus on screening derivatives of 3-(1-methyl-1H-pyrazol-5-yl)morpholine against a diverse array of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. ontosight.aiacs.org High-throughput screening of compound libraries will be crucial in identifying novel biological activities. Furthermore, detailed mechanistic studies will be necessary to understand how these compounds exert their effects at a molecular level, potentially revealing novel mechanisms of action and paving the way for the development of first-in-class therapeutics. The diverse biological activities reported for related compounds underscore the potential for discovering new therapeutic applications for this scaffold. researchgate.net

Integration with High-Throughput Screening and Combinatorial Chemistry for Chemical Library Synthesis and Biological Profiling

To fully explore the therapeutic potential of the 3-(1-methyl-1H-pyrazol-5-yl)morpholine scaffold, the integration of combinatorial chemistry with high-throughput screening (HTS) will be essential. Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds by systematically varying the substituents on the core scaffold. This approach, combined with efficient synthetic methodologies, will provide a rich source of novel chemical entities for biological evaluation.

HTS platforms can then be used to rapidly screen these chemical libraries against a multitude of biological targets in a parallel fashion. This synergy between combinatorial synthesis and HTS will significantly accelerate the identification of "hits"—compounds that exhibit a desired biological activity. Subsequent lead optimization efforts can then focus on refining the structure of these hits to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new drug candidates.

Contribution to Fundamental Understanding of Heterocyclic Chemistry and Principles of Molecular Recognition in Complex Biological Systems

The study of 3-(1-methyl-1H-pyrazol-5-yl)morpholine and its derivatives will not only drive drug discovery efforts but also contribute to a more profound understanding of fundamental principles in heterocyclic chemistry and molecular recognition. Investigating the synthesis and reactivity of this novel scaffold will expand the toolkit of synthetic organic chemists and provide new insights into the chemical properties of pyrazole and morpholine rings. nih.govmdpi.comresearchgate.net

Furthermore, elucidating the interactions of these compounds with their biological targets will enhance our understanding of molecular recognition. By studying the structure-activity relationships (SAR) of these derivatives, researchers can decipher the key molecular features responsible for their biological effects. This knowledge contributes to the broader principles of rational drug design and can be applied to the development of other therapeutic agents. The computational and synthetic exploration of such heterocyclic systems provides valuable data for refining our models of protein-ligand interactions. eurasianjournals.comresearchgate.net

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(1-methyl-1H-pyrazol-5-yl)morpholine?

The synthesis often involves multi-step reactions, including condensation and functional group transformations. For example, pyrazole intermediates can be synthesized via reflux in acetic acid/ethanol mixtures, followed by morpholine ring formation using reagents like POCl₃ and DMF under controlled temperature conditions (0°C to 60°C) . Yield optimization may require adjustments in stoichiometry or catalyst selection.

Q. How is the structural integrity of 3-(1-methyl-1H-pyrazol-5-yl)morpholine validated?

X-ray crystallography (using SHELX software for refinement ) and spectroscopic techniques (¹H/¹³C NMR, IR, and mass spectrometry) are standard. For example, crystallographic analysis of related pyrazole-morpholine derivatives has confirmed bond angles and stereochemistry . Computational validation via ACD/Labs Percepta can predict properties like logP and pKa .

Q. What physicochemical properties are critical for handling this compound in research?

Key properties include solubility in polar aprotic solvents (e.g., DMSO, ethanol), stability under inert atmospheres, and hygroscopicity. Data from analogs suggest storage at 2–8°C in amber vials to prevent degradation . Melting points for similar compounds range from 138–169°C, indicating thermal stability .

Advanced Research Questions

Q. How can computational modeling guide the design of 3-(1-methyl-1H-pyrazol-5-yl)morpholine derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations and molecular docking can predict interactions with biological targets (e.g., enzymes or receptors). For instance, morpholine-containing analogs in platelet aggregation inhibitors (e.g., temano-grel ) show how substituent positioning affects binding affinity. Tools like AutoDock or Schrödinger Suite can model these interactions .

Q. What strategies resolve contradictions in biological activity data for pyrazole-morpholine hybrids?

Systematic SAR studies are essential. For example, comparing the nitro group’s role in pyrazole derivatives (e.g., enhanced activity in analogs ) versus morpholine’s electron-donating effects can clarify discrepancies. Dose-response assays and kinetic solubility studies help differentiate intrinsic activity from pharmacokinetic artifacts .

Q. How can crystallization challenges for X-ray analysis of this compound be mitigated?

Optimize solvent systems (e.g., slow evaporation in ethanol/water mixtures) and employ seeding techniques. SHELXC/D/E pipelines enable robust phasing for low-symmetry crystals, while cryocooling (100 K) minimizes radiation damage . For twinned crystals, SHELXL’s TWIN command refines data .

Q. What synthetic routes improve yield and purity for scale-up studies?

Stepwise purification (e.g., flash chromatography after each reaction) and catalyst screening (e.g., NaCNBH₃ for reductive amination ) enhance efficiency. Monitoring reaction progress via LC-MS reduces byproduct formation. Pilot-scale reactions may require pressurized conditions for exothermic steps .

Q. How does the morpholine moiety influence the compound’s reactivity in cross-coupling reactions?

The morpholine ring’s electron-rich nitrogen can act as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric effects from the pyrazole ring may necessitate bulky ligands (e.g., XPhos) to prevent dimerization. Comparative studies with pyrrolidine analogs highlight morpholine’s unique π-donor properties .

Methodological Considerations

- Data Validation: Cross-reference experimental results (e.g., HPLC purity ) with computational predictions to identify outliers.

- Controlled Experiments: Use deuterated solvents for NMR to avoid signal overlap, and validate crystallographic data with R-factor metrics (<5% preferred ).

- Ethical Compliance: Adhere to non-commercial research guidelines (e.g., avoid bulk synthesis unless for peer-reviewed studies ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.